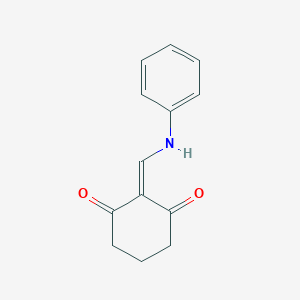
2-(anilinomethylidene)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(anilinomethylidene)cyclohexane-1,3-dione” is a chemical entity with significant potential in various scientific fields. It is known for its unique properties and applications, particularly in the realm of medicinal chemistry and biological research. This compound has been studied extensively for its potential therapeutic benefits and its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(anilinomethylidene)cyclohexane-1,3-dione” involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and minimize by-products.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of advanced technologies such as high-performance liquid chromatography and mass spectrometry to monitor the reaction progress and ensure the quality of the product. The industrial production methods are designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
化学反应分析
Types of Reactions
“2-(anilinomethylidene)cyclohexane-1,3-dione” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions are carefully controlled to ensure the desired outcome, with parameters such as temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
“2-(anilinomethylidene)cyclohexane-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential to treat various diseases, including cancer and autoimmune disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of “2-(anilinomethylidene)cyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways within the body. It binds to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
“2-(anilinomethylidene)cyclohexane-1,3-dione” is unique in its structure and properties, which distinguish it from other similar compounds. Some of the similar compounds include:
CID 63015: Known for its role in similar biochemical pathways but with different efficacy and safety profiles.
CID 63014: A salt mixture that shares some structural similarities but differs in its pharmacokinetic properties.
The uniqueness of “this compound” lies in its specific binding affinity, selectivity, and therapeutic potential, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-(anilinomethylidene)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-7-4-8-13(16)11(12)9-14-10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGYQXACWFBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=CC=CC=C2)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=CC=CC=C2)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














